1-(叔丁氧羰基)-1,2,5,6-四氢吡啶-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

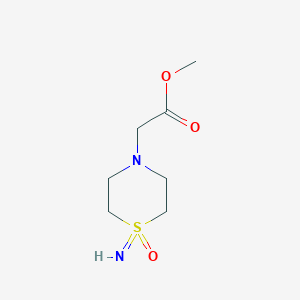

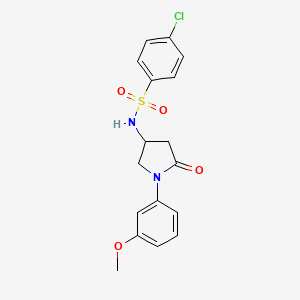

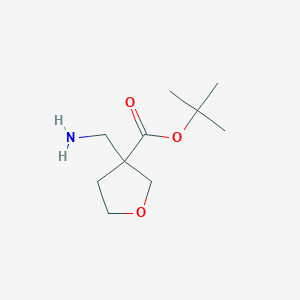

The compound “1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amino groups .

Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . This mild procedure was applied to a hybrid, medicinally active compound FC1 .Molecular Structure Analysis

The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 Da . It is a key functionality present in several compounds, including natural products, amino acids, and peptides .Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters, a valuable but unknown transformation, has been reported . This involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a Boc group can vary. For example, the compound “Methyl N-(tert-butoxycarbonyl)-L-alanylphenylalaninate” has a density of 1.1±0.1 g/cm3, a boiling point of 523.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .科学研究应用

Organic Synthesis

This compound is often used in organic synthesis, particularly in the formation of complex molecules. It’s a common reagent in the synthesis of marine natural products . It’s also used in the preparation of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles .

Cross-Coupling Reactions

The compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Deprotection of N-Boc Group

The compound is often involved in the deprotection of the N-Boc group, a common protecting group in organic synthesis . This process is crucial in the synthesis of peptides and proteins containing cysteine residues .

Ligand-Controlled Regioselective Coupling

The compound has been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This type of reaction is important in the synthesis of complex organic molecules, particularly in pharmaceutical research.

Trifluoromethylation

The compound has been used in copper-catalyzed trifluoromethylation . Trifluoromethyl groups are often introduced into organic molecules to improve their stability, bioavailability, and lipophilicity, which are important properties in drug design.

Synthesis of Hydroxyquinones

The compound has been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in various fields, including pharmaceuticals, dyes, and polymers.

作用机制

未来方向

The use of the Boc group in organic synthesis, particularly in peptide drug discovery, continues to be an area of active research . Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as its application in the synthesis of new and complex molecules.

属性

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNPJXWEUIKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

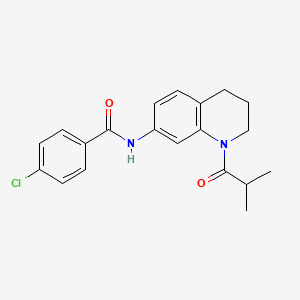

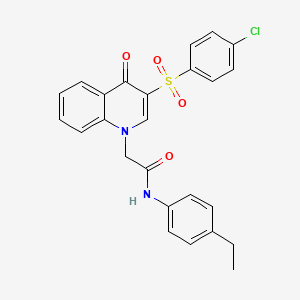

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

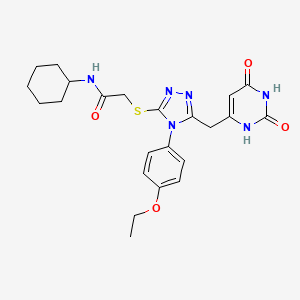

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)